3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is a substituted aniline derivative incorporating a 7-chloro-1,3-benzothiazole moiety. It is classified as a heterocyclic compound due to the presence of the benzothiazole ring. The compound serves as a valuable building block for the synthesis of diverse chemical libraries with potential pharmacological activities. The benzothiazole core structure is particularly significant in medicinal chemistry due to its presence in numerous bioactive molecules exhibiting a wide array of pharmacological properties. []
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring. This specific compound features a chloro group at the 7th position of the benzothiazole ring and an aniline group at the 3rd position, which contributes to its unique properties and applications in various fields such as medicinal chemistry and organic synthesis.
The compound is synthesized through several chemical reactions involving starting materials like 2-aminothiophenol and chloroacetic acid. It is primarily used as an intermediate in the synthesis of more complex organic molecules and has applications in the pharmaceutical industry for its potential therapeutic properties.
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline is classified as:
The synthesis of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves the following steps:
The reactions typically require controlled temperatures and specific pH conditions to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of synthesized compounds .
Key molecular data include:
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline participates in various chemical reactions including:
These reactions often require specific conditions such as temperature control and inert atmospheres to prevent oxidation or degradation of sensitive functional groups.
The mechanism of action for 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with biological targets:
Studies have indicated that derivatives of benzothiazoles often exhibit significant biological activity, making them potential candidates for drug development .
Key chemical properties include:
Physical properties can vary based on purity and synthesis methods; thus, characterization through spectroscopy (NMR, IR) is essential for confirming identity and quality.
3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline has several important applications:
The benzothiazole nucleus—a bicyclic system comprising fused benzene and thiazole rings—serves as a privileged scaffold in drug discovery due to its versatile pharmacological profile and capacity for structural diversification. This heterocyclic system exhibits intrinsic electronic properties that facilitate interactions with diverse biological targets, particularly in antimicrobial and anticancer therapeutics. Recent advances highlight its critical role in anti-tubercular drug development, where benzothiazole derivatives demonstrate potent activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis (Mtb). The minimal inhibitory concentrations (MIC) of novel benzothiazole compounds often surpass those of first-line drugs like isoniazid, especially when targeting enzymes such as decaprenylphosphoryl-β-D-ribose oxidase (DprE1), essential for bacterial cell wall biosynthesis [7].
Structural modifications at the 2-position of the benzothiazole ring—such as introducing aminoalkyl chains, aryl systems, or heterocyclic moieties—significantly modulate bioactivity. Hybridization strategies combining benzothiazole with pharmacophores like carbohydrates or indoles further enhance target specificity and overcome resistance mechanisms. For instance, molecular docking studies reveal that benzothiazole-glycohybrids exhibit improved binding affinities to Mtb enzymes through hydrogen bonding and hydrophobic interactions [7]. The scaffold’s synthetic accessibility via routes like diazo-coupling and multicomponent reactions also accelerates drug optimization campaigns.
Table 1: Bioactive Benzothiazole Derivatives and Their Therapeutic Applications
Compound Class | Biological Activity | Target/Mechanism | Reference |
---|---|---|---|
2-Aminobenzothiazoles | Anti-tubercular | DprE1 inhibition | [7] |
Benzothiazole-indole hybrids | Anticancer | Topoisomerase inhibition | [7] |
6-Fluoro-benzothiazolyl anilines | Anti-inflammatory | COX-2 suppression | [7] |
Glycosylated benzothiazoles | Antimicrobial | Cell wall synthesis disruption | [7] |
The introduction of a chlorine atom at the 7-position of the benzothiazole ring induces profound electronic and steric effects that enhance ligand-receptor interactions. Chlorine’s strong electron-withdrawing character reduces the electron density of the heterocyclic system, increasing its susceptibility to nucleophilic attack and improving binding to electron-rich biological targets. This modification also elevates metabolic stability by resisting oxidative degradation pathways common in unsubstituted benzothiazoles [2] [6]. In anti-tubercular applications, 7-chloro derivatives exhibit superior activity compared to their unsubstituted or methyl-substituted analogs, attributed to optimized lipophilicity that facilitates bacterial membrane penetration. The chlorine atom’s van der Waals radius allows optimal filling of hydrophobic pockets in target enzymes like DprE1, as confirmed through molecular docking simulations [4] [6].
Comparative studies of positional isomers further underscore the 7-chloro advantage. For example, 4-(7-chloro-1,3-benzothiazol-2-yl)aniline (PubChem CID: 43306325) demonstrates enhanced Mtb inhibition over its 4-methyl-6-chloro counterpart, attributable to reduced steric hindrance near the thiazole nitrogen [4]. Spectroscopic analyses, including NMR and IR, validate chlorine’s electronic effects: The C2 carbon in 7-chloro derivatives exhibits a downfield shift of 8–10 ppm in (^{13}\text{C}) NMR spectra due to reduced shielding, while carbonyl stretching frequencies in conjugated systems increase by 15–20 cm(^{-1}) [2].
Table 2: Spectral Characteristics of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
Spectroscopic Method | Key Signals | Structural Interpretation |
---|---|---|
(^{1}\text{H}) NMR | δ 4.52 (s, 2H, –CH₂–) | Methylene linker proton resonance |
(^{13}\text{C}) NMR | δ 152.1 (C2), 140.7 (C7–Cl) | Benzothiazole core carbon assignments |
IR | 3450 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N) | Aniline NH₂ and thiazole C=N vibrations |
SMILES | NC₁=CC=CC(CC₂=NC₃=CC=CC(Cl)=C₃S₂)=C₁ | Canonical molecular structure |
The incorporation of an aniline moiety via a methylene bridge (–CH₂–) at the 2-position of 7-chloro-benzothiazole creates a multifunctional pharmacophore with enhanced synthetic versatility. The aniline group serves as a handle for further derivatization through diazotization, acylation, or reductive amination, enabling rapid generation of compound libraries for drug screening [8]. In 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline (CAS# 1467309-43-8), the –CH₂– linker provides torsional flexibility, allowing the aniline ring to adopt conformations essential for interacting with planar biological targets like DNA or enzyme active sites [1] [2].
This structural framework is pivotal in developing kinase inhibitors and antimicrobial agents. The electron-donating properties of the aniline amino group (–NH₂) synergize with the electron-deficient 7-chloro-benzothiazole ring, creating a "push-pull" electronic system that enhances binding to ATP pockets in kinases. Patent literature discloses analogs of this compound as intermediates for ophthalmic agents and antidiabetic drugs, where the aniline nitrogen participates in hydrogen-bonding networks with residues like Asp86 in glucose transporters . Synthetic routes to access this scaffold typically involve:
Table 3: Synthetic Derivatives of 3-[(7-Chloro-1,3-benzothiazol-2-yl)methyl]aniline
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2